3,5-Dichloro-4-cyanobenzoyl chloride

Description

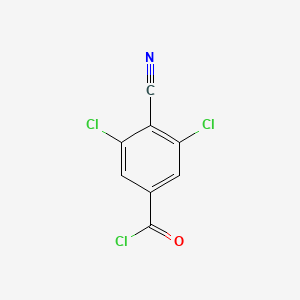

3,5-Dichloro-4-cyanobenzoyl chloride is a halogenated aromatic acyl chloride with the molecular formula C₈H₂Cl₃NO. Its structure features a benzoyl chloride backbone substituted with two chlorine atoms at the 3- and 5-positions, a cyano group (-CN) at the 4-position, and a reactive acyl chloride (-COCl) group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The electron-withdrawing chlorine and cyano substituents enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles like amines or alcohols .

Properties

Molecular Formula |

C8H2Cl3NO |

|---|---|

Molecular Weight |

234.5 g/mol |

IUPAC Name |

3,5-dichloro-4-cyanobenzoyl chloride |

InChI |

InChI=1S/C8H2Cl3NO/c9-6-1-4(8(11)13)2-7(10)5(6)3-12/h1-2H |

InChI Key |

CCCZJWIXSIYWLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)C(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 3,5-Dichloro-4-cyanobenzoyl chloride is as an intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of:

- Anticancer Agents : Compounds derived from this compound have shown promising anticancer activity. For instance, derivatives have been synthesized that inhibit cell proliferation in several cancer cell lines, demonstrating significant cytotoxic effects .

- Anti-inflammatory Drugs : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro, making them potential candidates for treating inflammatory diseases.

Agrochemical Development

The compound serves as a precursor in the synthesis of herbicides and pesticides. Its chlorinated structure enhances biological activity against specific plant pathogens and pests. The synthesis processes often involve coupling reactions with sulfonamides to create herbicidal agents .

Case Studies

Several case studies illustrate the effectiveness of this compound-derived compounds:

- Breast Cancer Model : In xenograft models of breast cancer, treatment with derivatives resulted in significant tumor size reduction compared to controls. This underscores the compound's potential as a therapeutic agent against breast cancer.

- Inflammation Models : In murine models induced by lipopolysaccharides (LPS), compounds derived from this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, indicating their potential utility in treating inflammatory conditions.

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Significant cytotoxicity against cancer cell lines |

| Anti-inflammatory drugs | Inhibition of pro-inflammatory cytokines | |

| Agrochemicals | Herbicides | Effective against specific plant pathogens |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The following table compares key properties of 3,5-dichloro-4-cyanobenzoyl chloride with two analogs: 3,5-dibromo-4-hydroxybenzoyl chloride (aromatic acyl chloride) and 3,5,5-trimethylhexanoyl chloride (aliphatic acyl chloride).

Key Observations:

- Electrophilicity: The cyano and chlorine substituents in this compound create a highly electron-deficient aromatic ring, increasing its reactivity compared to the hydroxyl-containing dibromo analog .

- Steric Effects: The aliphatic 3,5,5-trimethylhexanoyl chloride exhibits lower reactivity due to steric hindrance from its branched alkyl chain .

- Molecular Weight : The dibromo analog’s higher molecular weight (314.36 g/mol) reflects bromine’s larger atomic mass compared to chlorine.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds under anhydrous conditions at reflux temperatures (60–80°C) in solvents like dichloromethane or toluene. Thionyl chloride acts as both the chlorinating agent and solvent, with catalytic dimethylformamide (DMF) often added to accelerate the reaction. The mechanism involves the formation of a mixed anhydride intermediate, followed by displacement of the hydroxyl group by chloride.

Yield and Limitations

Yields for this method range from 70% to 80%, with purity dependent on rigorous removal of residual solvents and by-products like HCl and SO₂. A significant limitation is the competing chlorination of the aromatic ring, which can occur if excess chlorinating agent is used, leading to polyhalogenated impurities.

Reaction of 4-Cyanobenzoyl Chloride with Chlorinating Agents

An alternative approach involves introducing chlorine substituents to 4-cyanobenzoyl chloride. This method is advantageous when the cyanophenyl precursor is readily available, as it avoids the need for multi-step functionalization.

Electrophilic Aromatic Substitution

Chlorination occurs via electrophilic substitution, facilitated by Lewis acids such as FeCl₃ or AlCl₃. The reaction is conducted in non-polar solvents (e.g., CCl₄) at 40–60°C to control regioselectivity, ensuring chlorine atoms occupy the 3- and 5-positions relative to the cyano group.

Challenges in Selectivity

Achieving precise di-chlorination without overhalogenation requires careful stoichiometry. Excess chlorine or prolonged reaction times can yield tri- or tetrachlorinated by-products, necessitating costly purification steps. Typical yields for this method are 65–75%, with purity around 95% after column chromatography.

Novel Preparation Method via Amino Group Protection

A 2026 patent (CN105837432A) introduced a five-step synthesis leveraging amino group protection to prevent oxidation during chlorination, achieving yields exceeding 85%. This method addresses key limitations of traditional routes by enhancing selectivity and reducing by-product formation.

Stepwise Synthesis

-

Amino Protection : Ortho-aminobenzoic acid is treated with trifluoroacetic acid to form 2-trifluoroacetamido benzoic acid, shielding the amine from oxidation.

-

Chlorination : Introduction of chlorine gas in trifluoroacetic acid selectively substitutes the 3- and 5-positions, yielding 3,5-dichloro-2-trifluoroacetamido benzoic acid.

-

Deprotection : Alkaline hydrolysis with NaOH removes the trifluoroacetyl group, forming 3,5-dichloro-2-aminobenzoic acid.

-

Diazotization and Reduction : Treatment with NaNO₂ and HCl generates a diazonium intermediate, which is reduced by isopropanol in the presence of CuSO₄ to yield 3,5-dichlorobenzoic acid.

-

Acyl Chloride Formation : Reaction with thionyl chloride converts the carboxylic acid to the target acyl chloride.

Advantages Over Traditional Methods

-

Higher Yield : Total recovery of 84–85% compared to 70–80% in conventional methods.

-

Reduced By-Products : Trifluoroacetic acid as a solvent minimizes side reactions, achieving 98.6% purity.

-

Scalability : The method is adaptable to industrial production, with demonstrated batches exceeding 100g.

Comparative Analysis of Synthetic Routes

| Parameter | Chlorination of 3,5-Dichlorobenzoic Acid | Derivatization of 4-Cyanobenzoyl Chloride | Amino-Protection Method |

|---|---|---|---|

| Yield | 70–80% | 65–75% | 84–85% |

| Purity | 90–95% | 85–95% | 98–99% |

| Complexity | Low | Moderate | High |

| By-Products | Polyhalogenated compounds | Tri/tetrachloro derivatives | Minimal (<0.3%) |

| Industrial Viability | High | Moderate | High |

Q & A

Q. What are the recommended laboratory synthesis protocols for 3,5-Dichloro-4-cyanobenzoyl chloride?

- Methodological Answer : A common approach involves multi-step chlorination and functionalization. For example, analogous compounds like 3,5-Dichlorobenzoyl chloride are synthesized via side-chain chlorination of m-xylene, followed by ring chlorination, hydrolysis, and decarbonylation. Optimized conditions (e.g., refluxing with glacial acetic acid as a catalyst, controlled temperature at 68–70°C) yield ~63% purity and 99.2% purity after crystallization . For cyanobenzoyl derivatives, substituting chlorination steps with cyano-group introduction (e.g., using nitrile precursors) may be required, though specific protocols should validate intermediates via NMR and mass spectrometry.

Q. How should researchers safely handle and store this compound?

- Methodological Answer :

- Handling : Use impervious gloves (tested for chemical resistance), tightly sealed goggles, and full-face protection. Avoid inhalation by working in a fume hood. In case of skin contact, wash immediately with water and remove contaminated clothing .

- Storage : Keep in airtight containers under refrigeration (2–8°C) in a dry, ventilated area. Separate from incompatible substances (e.g., bases, oxidizers) to prevent decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, C=O stretch ~1760 cm⁻¹).

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine and cyano groups at positions 3, 4, and 5). Compare data with NIST reference spectra .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+Cl]⁻ ion clusters) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of derivatives like this compound?

- Methodological Answer :

- Single-Factor Optimization : Vary parameters (e.g., molar ratios, reaction time) systematically. For example, increasing chlorination time from 4 to 6 hours in analogous syntheses improved yield by 15% .

- Catalyst Screening : Test alternatives to glacial acetic acid (e.g., Lewis acids) to enhance cyano-group incorporation efficiency.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate high-purity products.

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) and reference databases (NIST, PubChem) .

- Advanced Refinement Tools : Use programs like SHELXL for crystal structure refinement to resolve ambiguities in X-ray diffraction data .

- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping signals in complex spectra.

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 25°C). Monitor hydrolysis via HPLC; acidic conditions may hydrolyze the cyano group to carboxylic acid .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. For similar acyl chlorides, decomposition occurs above 150°C, releasing HCl gas .

Q. How do substituent positions (e.g., chloro vs. cyano) influence the reactivity of benzoyl chloride derivatives?

- Methodological Answer :

- Electrophilicity : The electron-withdrawing cyano group at position 4 increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions (e.g., with amines).

- Steric Effects : Chlorine at positions 3 and 5 may sterically hinder reactions at the carbonyl group. Kinetic studies comparing meta- vs. para-substituted analogs can quantify these effects .

Key Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in yield or purity may arise from trace moisture (hydrolyzes acyl chloride) or incomplete chlorination. Use Karl Fischer titration to monitor moisture levels .

- Safety Protocols : Always include emergency procedures (e.g., neutralization of spills with sodium bicarbonate) and first-aid measures (e.g., eye irrigation with saline) in experimental plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.